3-Ethoxy-4-methoxypyrrolidin-1-amine is a chemical compound with the molecular formula and a molecular weight of 237.3 g/mol. This compound is classified within the category of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is recognized for its structural features that include an ethoxy group and a methoxy group attached to a pyrrolidine ring, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 3-Ethoxy-4-methoxypyrrolidin-1-amine can be achieved through several methods, primarily involving the formation of the pyrrolidine ring followed by the introduction of the ethoxy and methoxy substituents.
Methods:
Technical Details:
The molecular structure of 3-Ethoxy-4-methoxypyrrolidin-1-amine can be represented using various notations:
InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-9(13)5-4-6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3
PBHMHOWBKGGYRC-UHFFFAOYSA-N
CCOC1CN(CC1OC)C2=C(C=CC=N2)N
The structure features a pyrrolidine ring with two substituents: an ethoxy group at one position and a methoxy group at another, contributing to its unique chemical properties.
The compound can participate in various chemical reactions typical for amines and ethers:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for 3-Ethoxy-4-methoxypyrrolidin-1-amine involves its interaction with specific biological targets, likely including receptors or enzymes relevant in pharmacological pathways.
Process:
Relevant data on its pharmacokinetics (absorption, distribution, metabolism, excretion) are essential for understanding how it behaves in biological systems.
Physical Properties:
Chemical Properties:
Relevant Data:
The purity is often around 95%, which is standard for research-grade compounds.
3-Ethoxy-4-methoxypyrrolidin-1-amine has potential applications in various scientific fields:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3